molecular formula C13H26N2O2 B14121715 Tert-butyl 2-amino-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate

Tert-butyl 2-amino-2-[(1r,4r)-4-(aminomethyl)cyclohexyl]acetate

Cat. No.: B14121715
M. Wt: 242.36 g/mol
InChI Key: MZBQCNOLQJOBNJ-UHFFFAOYSA-N
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Description

trans-4-(Boc-aminomethyl)-cyclohexanemethanamine: is an organic compound characterized by the presence of a cyclohexane ring substituted with a Boc-protected aminomethyl group. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-aminomethyl)-cyclohexanemethanamine typically involves the protection of the amine group with a Boc group, followed by the introduction of the aminomethyl group onto the cyclohexane ring. One common method involves the reaction of trans-4-aminomethylcyclohexanemethanol with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group.

Industrial Production Methods: Industrial production of trans-4-(Boc-aminomethyl)-cyclohexanemethanamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: trans-4-(Boc-aminomethyl)-cyclohexanemethanamine can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: The compound can be reduced to form the corresponding amine by removing the Boc protecting group under acidic conditions.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of the free amine.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry: trans-4-(Boc-aminomethyl)-cyclohexanemethanamine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study the effects of Boc-protected amines on biological systems. It is also used in the synthesis of peptide mimetics and other bioactive molecules.

Medicine: The compound is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In the industrial sector, trans-4-(Boc-aminomethyl)-cyclohexanemethanamine is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers.

Mechanism of Action

The mechanism of action of trans-4-(Boc-aminomethyl)-cyclohexanemethanamine involves its interaction with molecular targets such as enzymes and receptors. The Boc group provides steric hindrance, protecting the amine from unwanted reactions. Upon removal of the Boc group, the free amine can interact with its target, leading to the desired biological or chemical effect. The pathways involved include nucleophilic attack, hydrogen bonding, and electrostatic interactions.

Comparison with Similar Compounds

  • trans-4-(Boc-aminomethyl)-cyclohexylamine
  • trans-4-(Boc-aminomethyl)-cyclohexanecarboxylic acid
  • trans-4-(Boc-aminomethyl)-cyclohexanemethanol

Uniqueness: trans-4-(Boc-aminomethyl)-cyclohexanemethanamine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and biological properties. The presence of the Boc-protected aminomethyl group allows for selective reactions and modifications, making it a valuable intermediate in organic synthesis.

Biological Activity

Tert-butyl 2-amino-2-[(1R,4R)-4-(aminomethyl)cyclohexyl]acetate, with the molecular formula C13H26N2O2 and a molecular weight of 242.36 g/mol, is an organic compound notable for its structural complexity and potential biological activity. This compound features a tert-butyl group and a cyclohexane ring with an aminomethyl substitution, which may confer unique interactions with biological targets such as enzymes and receptors. This article explores the biological activity of this compound, focusing on its pharmacological implications, synthesis pathways, and relevant studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple steps, incorporating various reagents to achieve the desired structural configuration. The presence of functional groups allows for further modifications in synthetic pathways, making it a versatile compound in medicinal chemistry.

Synthesis Pathway

  • Starting Materials : The synthesis begins with readily available amino acids or their derivatives.
  • Reagents : Common reagents include tert-butyl chloroacetate and aminomethyl cyclohexane.
  • Reactions : The reactions generally involve nucleophilic substitutions and coupling reactions to form the final product.

Research indicates that this compound may exhibit significant biological activity through its interactions with various biological targets. Preliminary studies suggest that it may bind to specific receptors or enzymes, leading to various pharmacological effects.

Case Studies

  • Peptide Mimetic Synthesis : The compound has been investigated for its role in synthesizing peptide mimetics, which are crucial in drug development for enhancing bioavailability and stability.
    • Findings : In vitro studies demonstrated that derivatives of this compound showed improved binding affinity to target proteins compared to traditional peptides.
  • Enzyme Inhibition Studies : Interaction studies have focused on the binding affinity of this compound to enzymes involved in metabolic pathways.
    • Results : Inhibition assays revealed that certain concentrations of this compound could significantly reduce enzyme activity, indicating potential therapeutic applications in metabolic disorders.

Pharmacological Implications

The biological activity of this compound suggests several potential applications in pharmacology:

  • Anticancer Activity : Initial screenings have indicated that the compound may possess anticancer properties by inducing apoptosis in cancer cell lines.
  • Antimicrobial Properties : Some studies have shown that it exhibits antimicrobial activity against specific bacterial strains, highlighting its potential as an antibiotic agent.

Data Table: Biological Activity Overview

Biological Activity Effect Observed Reference
Peptide Mimetic SynthesisEnhanced binding affinity
Enzyme InhibitionSignificant reduction in enzyme activity
Anticancer ActivityInduction of apoptosis
Antimicrobial PropertiesActivity against specific bacterial strains

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl 2-amino-2-[4-(aminomethyl)cyclohexyl]acetate

InChI

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)11(15)10-6-4-9(8-14)5-7-10/h9-11H,4-8,14-15H2,1-3H3

InChI Key

MZBQCNOLQJOBNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCC(CC1)CN)N

Origin of Product

United States

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